N,N,4-trimethylpyrimidine-2-sulfonamide
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Overview
Description
N,N,4-trimethylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethylpyrimidine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of readily available low-cost commodity chemicals like thiols and amines makes this method particularly attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfonamide group to sulfonic acids or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfonamide group to sulfides or thiols.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
N,N,4-trimethylpyrimidine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,4-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition leads to the bacteriostatic effect of sulfonamides . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,4-trimethylpyrimidine-2-sulfonamide include:
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Other pyrimidine-2-sulfonamide derivatives: These compounds have been studied for their anticancer and antibacterial activities.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its trimethylpyrimidine moiety differentiates it from other sulfonamides and may influence its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N,4-trimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-4-5-8-7(9-6)13(11,12)10(2)3/h4-5H,1-3H3 |
InChI Key |
WMTBPRFTMRBLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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